
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide
Descripción general
Descripción
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide, also known as BB-94, is a synthetic compound that belongs to the class of sulfonamide-based inhibitors. It was first synthesized in 1994 by British Biotech Pharmaceuticals Ltd. BB-94 has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for cell migration, invasion, and angiogenesis.
Mecanismo De Acción
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide is a broad-spectrum inhibitor of MMPs, which are zinc-dependent endopeptidases that degrade ECM proteins such as collagen, elastin, and laminin. MMPs are involved in many physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide binds to the active site of MMPs and inhibits their activity by preventing the cleavage of ECM proteins. This leads to the accumulation of ECM proteins around the tumor cells, which inhibits their migration and invasion.
Biochemical and Physiological Effects
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy and radiation therapy. N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in cancer progression and metastasis. N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has several advantages for lab experiments. It is a broad-spectrum inhibitor of MMPs, which makes it useful for studying the role of MMPs in various physiological and pathological processes. N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide also has a relatively short half-life in vivo, which can limit its effectiveness as an anticancer agent.
Direcciones Futuras
There are several potential future directions for the research on N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide. One direction is to develop more potent and selective inhibitors of MMPs that can overcome the limitations of N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide. Another direction is to explore the use of N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide in combination with other anticancer agents, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the potential use of N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide in other pathological conditions, such as inflammatory diseases and fibrosis, could be explored. Finally, the development of new methods for the delivery of N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide to tumors could improve its effectiveness as an anticancer agent.
Aplicaciones Científicas De Investigación
N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of MMPs, which are overexpressed in many types of cancer and are implicated in tumor growth, invasion, and metastasis. N-(3-bromobenzyl)-2,5-difluorobenzenesulfonamide has been shown to inhibit the invasion of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2NO2S/c14-10-3-1-2-9(6-10)8-17-20(18,19)13-7-11(15)4-5-12(13)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEIDVVWVFFKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4284838.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4284844.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B4284853.png)
![methyl 5-benzyl-2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4284858.png)
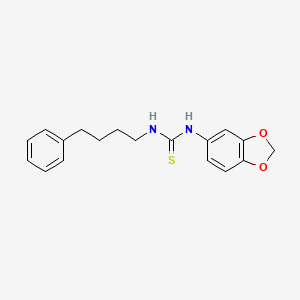
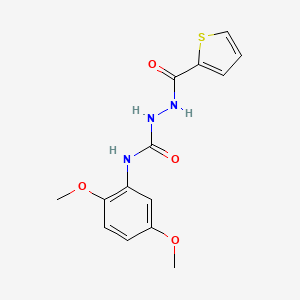
![3-({4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4284884.png)
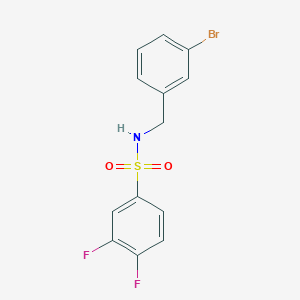
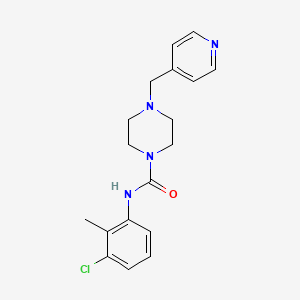
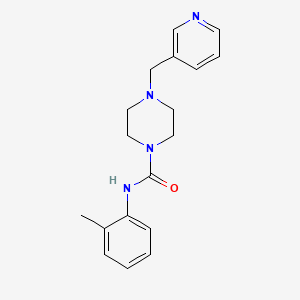

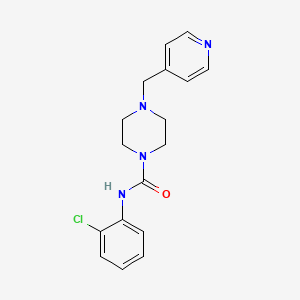

![8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4284934.png)